molecular formula C17H12N2O2S2 B2638471 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide CAS No. 2380043-18-3

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide

Cat. No.: B2638471
CAS No.: 2380043-18-3
M. Wt: 340.42
InChI Key: YIIADFWSUJEVQH-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide
  • N-{[4-(pyridin-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide
  • N-{[4-(pyrrol-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide

Uniqueness

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide is unique due to the specific arrangement of its furan, thiophene, and benzothiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S2/c20-16(17-19-14-3-1-2-4-15(14)23-17)18-8-13-7-12(10-22-13)11-5-6-21-9-11/h1-7,9-10H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIADFWSUJEVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC(=CS3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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